An In-depth Technical Guide to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
An In-depth Technical Guide to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
CAS 1343197-84-1
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, and prospective applications.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drug molecules.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a cyclohexyl group at the 2-position and a carbaldehyde at the 5-position of the imidazole ring, as in 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, offers a versatile platform for the synthesis of novel bioactive compounds. The lipophilic cyclohexyl moiety can enhance membrane permeability and target engagement, while the reactive aldehyde group serves as a synthetic handle for further molecular elaboration.
Physicochemical Properties
While extensive experimental data for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde is not publicly available, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Reference/Justification |
| Molecular Formula | C10H14N2O | [4] |
| Molecular Weight | 178.23 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Based on similar imidazole aldehydes |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The cyclohexyl group increases lipophilicity. |
| Boiling Point | > 300 °C (estimated) | High due to the polar imidazole ring and potential for hydrogen bonding. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| pKa | Imidazole NH proton: ~14 (acidic); Aldehyde is non-ionizable. | General pKa of imidazole NH. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde involves a two-step process: the initial construction of the 2-cyclohexyl-1H-imidazole core followed by regioselective formylation.
Step 1: Synthesis of 2-Cyclohexyl-1H-imidazole
The Debus-Radziszewski imidazole synthesis provides a classical and versatile method for the preparation of C-substituted imidazoles.[5][6] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Protocol:
-
To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add cyclohexanecarboxaldehyde (1 equivalent).
-
Add a source of ammonia, such as ammonium hydroxide or ammonium acetate (2-3 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 2-cyclohexyl-1H-imidazole.
Causality of Experimental Choices:
-
Glyoxal serves as the C4-C5 backbone of the imidazole ring.
-
Cyclohexanecarboxaldehyde provides the C2 carbon and the cyclohexyl substituent.
-
Ammonia is the source of the two nitrogen atoms in the imidazole ring.
-
The choice of a protic solvent like ethanol facilitates the condensation reactions and helps to dissolve the starting materials.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including imidazoles.[7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve the 2-cyclohexyl-1H-imidazole (1 equivalent) from Step 1 in a minimal amount of dry DMF or another suitable aprotic solvent.
-
Add the solution of the imidazole to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step should be performed with caution as it is highly exothermic and involves gas evolution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Causality of Experimental Choices:
-
DMF and POCl3 react to form the electrophilic Vilsmeier reagent (chloroiminium ion), which is the active formylating agent.[7]
-
The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.
-
The electron-rich imidazole ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group. Formylation typically occurs at the C5 position in 2-substituted imidazoles due to electronic effects.
-
The basic workup hydrolyzes the intermediate iminium salt to the final aldehyde product.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Spectroscopic Analysis
The structural elucidation of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).
-
Imidazole Ring Proton: A singlet for the C4-H proton (δ 7.5-8.5 ppm).
-
Imidazole NH Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift, typically δ 10-13 ppm).
-
Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon attached to the imidazole ring will be the most downfield of this group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl: A resonance in the downfield region (δ 180-190 ppm).
-
Imidazole Ring Carbons: Resonances for C2, C4, and C5 in the aromatic region (δ 120-150 ppm). The C2 carbon bearing the cyclohexyl group will be significantly downfield.
-
Cyclohexyl Carbons: A set of resonances in the aliphatic region (δ 25-45 ppm).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 178.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Pattern: Expect fragmentation of the cyclohexyl group and loss of CO from the aldehyde.
-
Potential Applications in Drug Discovery
The unique structural features of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde make it a valuable building block for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in numerous approved drugs.[1]
Potential Therapeutic Areas:
-
Anticancer Agents: Many imidazole derivatives exhibit potent anticancer activity.[8] The aldehyde functionality can be used to synthesize imines, Schiff bases, or other derivatives that can interact with biological targets such as DNA or enzymes like topoisomerase.[8]
-
Antifungal and Antibacterial Agents: The imidazole scaffold is central to many antifungal drugs (e.g., ketoconazole).[1] Novel derivatives of this compound could be explored for their efficacy against resistant microbial strains.
-
Anti-inflammatory Agents: Imidazole-containing compounds have been investigated as inhibitors of inflammatory pathways. The aldehyde can be a precursor to molecules targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the overall structure can be tailored to fit into the binding pockets of various enzymes.[9]
Diagram of Potential Drug Discovery Workflow:
Caption: A workflow for utilizing the title compound in drug discovery.
Conclusion
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established and reliable organic chemistry methodologies. The combination of a lipophilic cyclohexyl group, a pharmacologically relevant imidazole core, and a synthetically versatile aldehyde functionality provides a rich platform for the creation of diverse chemical libraries for biological screening. Further research into the synthesis of derivatives and their evaluation in various disease models is warranted to fully explore the therapeutic potential of this compound.
References
-
Wikipedia. Imidazole. [Link]
-
Slideshare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
- Google Patents. CN115626896A - Method for synthesizing imidazole compound.
-
SpringerLink. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. A Review on “Imidazole and Various Biological Activities”. [Link]
-
PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
-
MDPI. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
Sources
- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. aceschem.com [aceschem.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors [mdpi.com]
